molecular formula C10H3F8N B11761764 4-Pentafluoroethyl-3-trifluoromethylbenzonitrile

4-Pentafluoroethyl-3-trifluoromethylbenzonitrile

Cat. No.: B11761764
M. Wt: 289.12 g/mol
InChI Key: NDULWPFDYLWYPE-UHFFFAOYSA-N
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Description

4-Pentafluoroethyl-3-trifluoromethylbenzonitrile is a fluorinated aromatic compound with the molecular formula C10H3F8N It is characterized by the presence of both pentafluoroethyl and trifluoromethyl groups attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pentafluoroethyl-3-trifluoromethylbenzonitrile typically involves the introduction of fluorinated groups onto a benzonitrile scaffold. One common method is the reaction of 4-bromo-3-trifluoromethylbenzonitrile with pentafluoroethyl iodide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Pentafluoroethyl-3-trifluoromethylbenzonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The presence of electron-withdrawing fluorinated groups makes the aromatic ring susceptible to nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to yield amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products

    Substitution Reactions: Products include substituted benzonitriles with various functional groups.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of corresponding amines.

Scientific Research Applications

4-Pentafluoroethyl-3-trifluoromethylbenzonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Pentafluoroethyl-3-trifluoromethylbenzonitrile involves its interaction with specific molecular targets and pathways. The presence of fluorinated groups enhances its lipophilicity and ability to interact with hydrophobic pockets in proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Trifluoromethylbenzonitrile: Similar structure but lacks the pentafluoroethyl group.

    4-Pentafluoroethylbenzonitrile: Similar structure but lacks the trifluoromethyl group.

    3-Trifluoromethylbenzonitrile: Similar structure but with the trifluoromethyl group in a different position.

Uniqueness

4-Pentafluoroethyl-3-trifluoromethylbenzonitrile is unique due to the presence of both pentafluoroethyl and trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased stability, lipophilicity, and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C10H3F8N

Molecular Weight

289.12 g/mol

IUPAC Name

4-(1,1,2,2,2-pentafluoroethyl)-3-(trifluoromethyl)benzonitrile

InChI

InChI=1S/C10H3F8N/c11-8(12,10(16,17)18)6-2-1-5(4-19)3-7(6)9(13,14)15/h1-3H

InChI Key

NDULWPFDYLWYPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C#N)C(F)(F)F)C(C(F)(F)F)(F)F

Origin of Product

United States

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